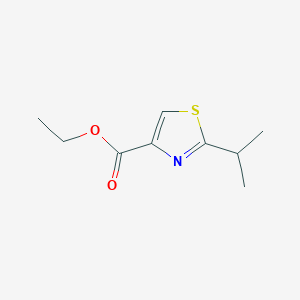

Ethyl 2-isopropylthiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-propan-2-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWWEQDAHKVXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441395 | |

| Record name | Ethyl 2-isopropylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133047-44-6 | |

| Record name | Ethyl 2-isopropylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms for Ethyl 2 Isopropylthiazole 4 Carboxylate

Oxidation to a Tertiary Alcohol

The conversion of the isopropyl group to a 2-hydroxy-2-propyl group is a key transformation. This can be achieved using strong oxidizing agents or through catalytic processes involving molecular oxygen. google.comgoogle.com For example, the oxidation of aromatic compounds bearing isopropyl groups to the corresponding tertiary alcohols has been reported using molecular oxygen in the presence of an aqueous alkali solution. google.com A similar strategy could potentially be applied to ethyl 2-isopropylthiazole-4-carboxylate.

| Starting Material | Reagents and Conditions | Potential Product |

| This compound | O2, aq. NaOH, high temperature and pressure | Ethyl 2-(2-hydroxy-2-propanyl)thiazole-4-carboxylate |

| This compound | KMnO4, mild conditions | Ethyl 2-(2-hydroxy-2-propanyl)thiazole-4-carboxylate |

Oxidation to a Ketone

Further oxidation of the tertiary alcohol or direct, more vigorous oxidation of the isopropyl group could potentially lead to the formation of a ketone, although this would involve the cleavage of a C-C bond and is generally a more challenging transformation for a tertiary carbon.

C H Functionalization

Antimicrobial Research Applications

The thiazole ring is a key pharmacophore in medicinal chemistry, and its derivatives have been widely explored for their potential as antimicrobial agents. The structural versatility of the thiazole nucleus allows for modifications that can significantly influence their biological activity, leading to the development of compounds with potent antibacterial and antifungal properties.

Antibacterial Activity Studies

Thiazole derivatives have demonstrated a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. plantarchives.org The nature and position of substituents on the thiazole ring play a crucial role in determining the potency and spectrum of their antibacterial effects. plantarchives.org

Numerous studies have highlighted the potent bactericidal activity of thiazole derivatives against Gram-positive bacteria. nih.govresearchgate.net Research has shown that certain thiazole-containing compounds exhibit significant efficacy, in some cases comparable to or exceeding that of established antibiotics. nih.govresearchgate.net

For instance, a study on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives revealed that nineteen synthesized compounds displayed notable antibacterial potential, with particular effectiveness against Gram-positive bacteria. nih.govresearchgate.net One analog proved to be as active as ampicillin and gentamicin sulfate against Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net Similarly, other research has found that many thiazole derivatives show more pronounced activity against Gram-positive bacteria compared to Gram-negative strains. plantarchives.org

| Thiazole Derivative Type | Gram-Positive Strains Tested | Observed Activity | Reference |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Staphylococcus aureus, Bacillus subtilis | Special bactericidal activity; one analog comparable to ampicillin and gentamicin. | nih.govresearchgate.net |

| 2-phenylamino-thiazole derivatives | General Gram-positive bacteria | More active against Gram-positive than Gram-negative bacteria. | plantarchives.org |

| 5,6-dihydroimidazo[2,1-b]thiazole derivatives | Methicillin-resistant S. aureus (MRSA) | Effective against MRSA with low cytotoxicity. | plantarchives.org |

| [2-[2-(N, N-Disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl esters | Staphylococcus epidermidis, Staphylococcus aureus | Several compounds showed activity, with MIC values ranging from 62.5 to 312 mg/L against S. epidermidis. | nih.gov |

While often more potent against Gram-positive organisms, many thiazole derivatives also exhibit activity against Gram-negative bacteria. plantarchives.org The effectiveness against these bacteria is often dependent on the specific chemical structure of the derivative, which influences its ability to penetrate the complex outer membrane of Gram-negative pathogens.

In one study, a series of 2-phenylacetamido-thiazole derivatives was screened against two Gram-negative strains, Escherichia coli and Pseudomonas aeruginosa. The most active compound showed favorable Minimum Inhibitory Concentration (MIC) values, ranging from 1.56 to 6.25 μg/mL, across all tested bacterial strains, including the Gram-negative ones. nih.gov Another study on newly synthesized 1,3-thiazole derivatives also reported notable antibacterial activity against E. coli. nih.gov

| Thiazole Derivative Type | Gram-Negative Strains Tested | Observed Activity | Reference |

| 2-phenylacetamido-thiazole derivatives | Escherichia coli, Pseudomonas aeruginosa | Favorable MIC values (1.56-6.25 μg/mL). | nih.gov |

| 1,3-Thiazole and Benzo[d]thiazole derivatives | Escherichia coli | Notable antibacterial activity at concentrations of 50-200 μg/mL. | nih.gov |

| Heteroaryl(aryl) Thiazole derivatives | E. coli, P. aeruginosa, S. Typhimurium, E. cloacae | Moderate to good activity; MICs ranged from 0.17 to >3.75 mg/mL. | nih.gov |

A critical area of research is the development of agents effective against multidrug-resistant (MDR) bacteria. Thiazole derivatives have emerged as a promising class of compounds in this regard, with studies demonstrating their ability to inhibit the growth of resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). plantarchives.orgnih.govnih.gov

Research has shown that certain thiazole compounds exhibit potent antimicrobial activity, either alone or in combination with existing antibiotics like vancomycin, against multidrug-resistant staphylococci. nih.gov For example, 5,6-dihydroimidazo[2,1-b]thiazole derivatives have been reported to be effective against MRSA. plantarchives.org Furthermore, some thiazole derivatives have shown synergistic effects with glycopeptide antibiotics, enhancing their efficacy against MRSA and even re-sensitizing vancomycin-resistant S. aureus (VRSA) to vancomycin. nih.gov

The antibacterial effects of thiazole derivatives are attributed to several mechanisms of action, with the inhibition of essential bacterial enzymes being a primary pathway. Two such targets that have been extensively studied are DNA gyrase and dihydrofolate reductase (DHFR).

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and is a well-validated target for antibacterial drugs. als-journal.combrc.hu Several classes of thiazole derivatives have been identified as potent inhibitors of this enzyme. plantarchives.orgscispace.com For example, 5,6-dihydroimidazo[2,1-b]thiazole derivatives were investigated as potential DNA gyrase inhibitors due to their structural similarities to known inhibitors. plantarchives.org Molecular docking studies have further confirmed that various thiazole-based compounds can bind effectively to the active site of DNA gyrase, disrupting its function and leading to bacterial cell death. nih.gov Benzothiazole derivatives, in particular, have been developed as potent inhibitors of the GyrB subunit of DNA gyrase. nih.govdiva-portal.org

DHFR Inhibition: Dihydrofolate reductase (DHFR) is another critical enzyme in bacterial metabolism, responsible for the synthesis of essential precursors for DNA, RNA, and proteins. nih.gov Inhibition of DHFR leads to the cessation of DNA synthesis and ultimately cell death. nih.gov Thiazole derivatives have been investigated as DHFR inhibitors. nih.govnih.gov Studies have shown that novel pyrazole-thiazole hybrids can act as dual inhibitors of both DNA gyrase and DHFR, suggesting a multi-targeted approach to combatting bacterial growth. nih.gov

Antifungal Activity Evaluations

In addition to their antibacterial properties, many thiazole derivatives have been evaluated for their antifungal activity. These compounds have shown efficacy against various fungal pathogens, most notably species of Candida, which are common causes of opportunistic infections in humans. nih.gov

Studies on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives found that nine of the tested analogs exhibited moderate to weak antifungal activity against Candida albicans. nih.govresearchgate.net Other research focusing on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against clinical isolates of C. albicans, with MIC values as low as 0.008–7.81 µg/mL. nih.gov The fungicidal or fungistatic effect of these compounds often depends on the specific derivative and the fungal strain being tested. nih.gov The broad-spectrum antimicrobial nature of the thiazole scaffold makes it a valuable template for developing new antifungal agents. plantarchives.org

| Thiazole Derivative Type | Fungal Strains Tested | Observed Activity | Reference |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Candida albicans | Moderate to weak activity. | nih.govresearchgate.net |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | Very strong antifungal effect (MIC = 0.008–7.81 µg/mL); mainly fungicidal. | nih.gov |

| 1,3-Thiazole and Benzo[d]thiazole derivatives | Aspergillus niger | Notable to significant antifungal activity. | nih.gov |

| Heteroaryl(aryl) Thiazole derivatives | C. albicans, C. tropicalis, C. glabrata, C. krusei, A. fumigatus, A. versicolor, A. ochraceus, T. viride | Good antifungal activity (MIC = 0.06–0.47 mg/mL). | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis Strains

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. thieme-connect.combenthamdirect.com Thiazole derivatives have emerged as a promising class of compounds in this area. thieme-connect.comasianpubs.org Research has demonstrated that compounds featuring a thiazole core exhibit potent antimycobacterial activity against the H37Rv strain of M. tuberculosis and various resistant strains. benthamdirect.comresearchgate.netbenthamscience.com

The mechanism of action for some thiazole derivatives has been linked to the inhibition of essential bacterial enzymes. thieme-connect.com For instance, a de novo structural design study suggested that thiazole derivatives, particularly those with a carbonyl group, can inhibit the enzyme RmlC. asianpubs.org This enzyme is a crucial component in the biosynthesis of dTDP-rhamnose, which is essential for the bacterial cell wall, making it an attractive target for new antitubercular drugs. thieme-connect.comasianpubs.org Several synthesized series of thiazole derivatives have shown potent activity, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the range of 1-2 µg/mL. benthamdirect.comresearchgate.netbenthamscience.com

Anticancer Research and Cytotoxic Effects

The thiazole scaffold is a key pharmacophore in anticancer drug discovery, with numerous derivatives demonstrating significant cytotoxic and antiproliferative effects across a wide range of cancer cell lines. jetir.orgresearchgate.netresearchgate.netglobalresearchonline.net

Thiazole derivatives have consistently shown the ability to inhibit the growth and proliferation of cancer cells. researchgate.net Studies have reported that newly synthesized series of thiazole-containing compounds exhibit moderate to potent antiproliferative activity against various tumor cells. mdpi.comnih.gov For example, thiazole-naphthalene hybrids and thiazole-conjugated amino acid derivatives have been identified as potent cytotoxic agents. nih.govnih.gov The incorporation of the thiazole moiety into more complex molecules often enhances their ability to suppress cancer cell growth. mdpi.comnih.gov The antiproliferative effects are observed in a dose-dependent manner, highlighting the potential for developing these compounds as effective anticancer agents. lookchem.com

A primary mechanism through which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov These compounds have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. nih.govmdpi.com This is often evidenced by the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov Furthermore, thiazole derivatives can modulate the expression of key apoptotic proteins, such as increasing the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. nih.gov

In addition to inducing apoptosis, many thiazole-based compounds can halt the cancer cell cycle at various phases, thereby preventing cell division and proliferation. nih.gov Depending on the specific derivative and cell line, thiazolides have been observed to cause G1 phase cell cycle arrest. nih.govresearchgate.net Other derivatives have been shown to arrest the cell cycle at the G2/M phase or the S phase. nih.govresearchgate.netmdpi.com This disruption of the normal cell cycle progression is a critical component of their antitumor activity. nih.gov

The anticancer activity of thiazole derivatives is often linked to their ability to inhibit specific enzymes and proteins that are crucial for cancer cell survival and proliferation. nih.govnih.gov

Topoisomerase II (Topo II): Topo II is a vital enzyme for DNA replication and is a well-established target for anticancer drugs. nih.gov Several thiazole derivatives have been identified as inhibitors of Topoisomerase II, acting as either catalytic inhibitors or Topo II poisons that stabilize the DNA-enzyme complex, leading to DNA strand breaks and cell death. nih.govnih.govresearchgate.net

Tubulin Polymerization: Microtubules are essential for cell division, and agents that interfere with their dynamics are potent anticancer drugs. Certain thiazole-naphthalene derivatives have been shown to significantly inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest at the G2/M phase. nih.gov

Kinases: Various kinases are critical drivers of cancer progression. Thiazole derivatives have been developed as inhibitors of several key kinases, including:

VEGFR-2: This receptor is crucial for angiogenesis (the formation of new blood vessels) that tumors need to grow. Thiazole compounds have demonstrated the ability to block VEGFR-2, thus inhibiting tumor angiogenesis. mdpi.com

Cyclin-Dependent Kinases (CDKs): CDKs regulate the cell cycle, and their inhibition can halt cancer cell proliferation. Thiazole-containing compounds have shown potent inhibitory activity against various CDK isoforms. nih.gov

PI3K/AKT/mTOR Pathway: This is a central signaling pathway that promotes cell growth and survival. Thiazole derivatives have been found to suppress this pathway, contributing to their anticancer effects. nih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that play a role in gene expression. Thiazole-peptide hybrids, such as largazole, are known HDAC inhibitors, which can alter gene expression to suppress tumor growth. nih.gov

The cytotoxic effects of thiazole derivatives have been extensively evaluated against a panel of human cancer cell lines. These studies confirm the broad-spectrum anticancer potential of this class of compounds.

Table 1: Cytotoxic Activity of Various Thiazole Derivatives Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Findings | Citations |

| HepG-2 | Hepatocellular Carcinoma | Thiazole derivatives exhibit strong cytotoxic effects, often inducing apoptosis. | mdpi.comnih.govnih.govnih.gov |

| MCF-7 | Breast Adenocarcinoma | Numerous studies show moderate to potent antiproliferative and apoptosis-inducing activity. | researchgate.netmdpi.comnih.govnih.govnih.govnih.govnih.govnih.govrsc.orgmdpi.com |

| HCT-116 | Colorectal Carcinoma | Compounds show significant cytotoxicity and ability to induce cell cycle arrest. | nih.govnih.govnih.govmdpi.com |

| A549 | Lung Carcinoma | Derivatives display potent antiproliferative activity, sometimes linked to tubulin polymerization inhibition. | nih.govnih.govnih.govrsc.orgrsc.org |

| HeLa | Cervical Carcinoma | Thiazole-based compounds effectively inhibit cell proliferation and induce apoptosis. | nih.govresearchgate.netnih.govnih.govrsc.org |

Anti-inflammatory and Immunomodulatory Effects

Beyond their anticancer and antimicrobial properties, thiazole derivatives have also been investigated for their effects on the immune system. Certain compounds within this class possess notable anti-inflammatory and immunomodulatory activities. jetir.orgmdpi.com

A series of carboxyalkylthio-substituted thiazole-carboxylic acids were synthesized and examined for their ability to activate macrophages and stimulate the delayed-type hypersensitivity (DTH) reaction. nih.gov One prominent example is tiprotimod, [2-(3-carboxy-1-propylthio)-4-methyl-1,3-thiazole]acetic acid, which has been identified as a potent immunopotentiator. nih.govnih.gov In experimental models, tiprotimod demonstrated a time and dose-dependent stimulation of macrophage activity. nih.gov It was also shown to enhance the DTH response and stimulate the humoral immune response against various antigens, indicating its ability to potentiate both cell-mediated and humoral immunity. nih.gov

Anticonvulsant Activity Studies

The therapeutic potential of thiazole derivatives as anticonvulsant agents has been a subject of significant investigation. Researchers have explored various structural modifications of the thiazole ring to identify compounds with potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.

One area of focus has been on hybrid molecules that combine the thiazole core with other heterocyclic structures known for their anticonvulsant properties, such as 4-thiazolidinone. mdpi.comresearchgate.net For instance, a series of thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores have been synthesized and evaluated. mdpi.comresearchgate.net Among these, certain compounds demonstrated excellent anticonvulsant activity in both the MES and scPTZ models. mdpi.comresearchgate.net

Specifically, compounds such as 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one, 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide, and (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester have emerged as promising candidates. mdpi.comresearchgate.net The anticonvulsant activity of the thiazole moiety is often attributed to its ability to act as a constrained pharmacophore at the receptor site. biointerfaceresearch.com

Furthermore, novel thiazolidin-4-one substituted thiazoles have been prepared and screened for their antiepileptic potency. biointerfaceresearch.com In these studies, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was identified as a particularly active derivative. biointerfaceresearch.com The structural features common to many active anticonvulsants include a hydrophobic domain, a hydrogen bond donor/acceptor unit, and an electron donor atom, a pattern that can be incorporated into thiazole-based structures. biointerfaceresearch.com

Table 1: Anticonvulsant Activity of Selected Thiazole Derivatives

| Compound | Test Model | Activity |

|---|---|---|

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | MES, scPTZ | Excellent |

| 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide | MES, scPTZ | Excellent |

| (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester | MES, scPTZ | Excellent |

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one | MES, scPTZ | Very Active |

| 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol1-yl)-1,3,4-thiadiazole-2-yl acetamide | Induced Convulsion | Prominent (≥50%) |

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ, MES | Good (83% and 75% inhibition) |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole | Electroconvulsometer | Excellent |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | Electroconvulsometer | Excellent |

Anti-Trypanosomal Activity of Thiazole-Containing Oligoamides

Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health concern with limited therapeutic options. scielo.br The search for novel, effective, and less toxic treatments has led to the exploration of thiazole derivatives as potential anti-trypanosomal agents. scielo.br Research has demonstrated that various thiazole-containing compounds exhibit potent activity against different forms of the parasite, including epimastigotes, amastigotes, and trypomastigotes. nih.gov

A series of novel 1,3-thiazoles derived from thiosemicarbazones have been synthesized and evaluated for their anti-T. cruzi activity. nih.gov All tested thiazoles in this study were found to be more potent than the reference drug benznidazole against epimastigotes. nih.gov Notably, some compounds showed significantly increased selectivity against trypomastigotes and activity against amastigotes at low micromolar concentrations. nih.gov Mechanistic studies suggest that these compounds may induce parasite cell death through apoptosis. nih.gov

Another study focused on arylated and diarylated thiazole derivatives, identifying a pyridyl-phenyl-thiazole (PPT) derivative as a promising scaffold. scielo.br Dose-response assays on intracellular forms of T. cruzi revealed that these PPT analogs exhibit high antiparasitic potency with low toxicity to mammalian cells. scielo.br The half maximal effective concentration (EC50) values for these compounds ranged from 1.15 to 2.38 μM. scielo.br

Furthermore, isothiochromeno[4a,4-d]thiazole derivatives have been investigated for their in vitro activity against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis. researchgate.net Many of these compounds were found to inhibit the growth of the bloodstream forms of the parasite with IC50 values in the micromolar range. researchgate.net

Table 2: Anti-Trypanosomal Activity of Selected Thiazole Derivatives

| Compound Class | Target Organism | Activity (IC50/EC50) |

|---|---|---|

| 1,3-Thiazole Derivatives | T. cruzi (amastigotes) | Starting from 3.65 μM |

| Pyridyl-phenyl-thiazole Analogs | T. cruzi (intracellular forms) | 1.15 to 2.38 μM |

| Isothiochromeno[4a,4-d]thiazole Derivatives | Trypanosoma brucei brucei | 1.55-44.41 μM |

| 3-pyridyl-1,3-thiazole subunit | T. cruzi | 0.2 to 3.9 μM |

| Pyrazole–thiadiazole derivatives | T. cruzi (intracellular amastigotes) | 10.37 to 13.54 µM |

Enzyme Inhibition Profiling (Beyond Antimicrobial and Anticancer)

Thiazole derivatives have been extensively studied for their ability to inhibit various enzymes, highlighting their potential in treating a range of diseases beyond infections and cancer.

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. rsc.org Several classes of thiazole derivatives have been investigated as α-amylase inhibitors.

Thiazole-clubbed hydrazones have been developed and shown to exhibit significant in vitro α-amylase inhibitory activity, with IC50 values ranging from 0.23 to 0.5 μM, comparable to the reference drug acarbose (IC50 = 0.21 μM). rsc.org Kinetic studies revealed that some of these compounds act as uncompetitive inhibitors. rsc.org

Another class of compounds, thiazolidine-4-one derivatives containing a pyrazole moiety, has also demonstrated potential as α-amylase inhibitors. rsc.orgnih.gov Some of these synthesized compounds showed remarkable inhibition, with one compound exhibiting 90.04% inhibition at a concentration of 100 μg/mL. rsc.orgnih.gov Docking studies have suggested that these compounds interact with the active site of human pancreatic α-amylase in a manner similar to acarbose. rsc.orgnih.gov

Table 3: α-Amylase Inhibitory Activity of Selected Thiazole Derivatives

| Compound Class | IC50 Value/ % Inhibition |

|---|---|

| Thiazole-clubbed Hydrazones | 0.23 to 0.5 μM |

| Thiazolidine-4-one with Pyrazole Moiety | 90.04% inhibition at 100 μg/mL |

| 2,4-Thiazolidinedione Derivatives | 2.03 to 6.59 μg/ml |

| 4,5-diphenylimidazole-2-thione | Ki = 6.5×10(-5) M |

| 4,5-diphenyl-1,2,4-triazole-3-thione | Ki = 10(-5) M |

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govresearchgate.net Novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives have been synthesized and shown to be potent inhibitors of human CA isoenzymes I and II (hCA I and hCA II). nih.govresearchgate.net These compounds exhibited Ki values in the low nanomolar range, with some being more potent than the clinical CA inhibitor acetazolamide. nih.govresearchgate.net

Additionally, a series of 2,4-dioxothiazolidinyl acetic acids were assayed for their inhibition of four human CA isoforms: hCA I, II, IX, and XII. unifi.it While these compounds were not effective against the cytosolic isoforms hCA I and II, and were weak inhibitors of hCA IX, they demonstrated submicromolar inhibition of hCA XII. unifi.it

Table 4: Carbonic Anhydrase Inhibitory Activity of Selected Thiazole Derivatives

| Compound Class | Target Isoform | Inhibition Constant (Ki) |

|---|---|---|

| 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-diones | hCA I | 27.07-37.80 nM |

| 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-diones | hCA II | 11.80-25.81 nM |

| 2,4-dioxothiazolidinyl acetic acids | hCA XII | Submicromolar |

| Morpholine derived thiazoles | Bovine CA-II | 9.64 ± 0.007 μM |

| 4-Fluorophenyl appended carboxylic acid derivative | hCA IX, hCA XII | 0.7 μM |

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. dergipark.org.tr Numerous studies have focused on the design and synthesis of thiazole derivatives as cholinesterase inhibitors.

One study reported a series of fifteen new thiazole derivatives, with one compound exhibiting potent AChE inhibitory activity with an IC50 of 0.079 ± 0.16 µM, which is comparable to the standard drug Donepezil. researchgate.netresearcher.life Most derivatives in this series showed weak inhibitory effects on BuChE but significant inhibition of AChE. researchgate.netresearcher.life

Another investigation of benzimidazole-based thiazoles revealed that all twenty-four synthesized analogues exhibited good inhibitory potential against both AChE and BuChE, with IC50 values in the micromolar to sub-micromolar range. nih.gov Some of these compounds were more potent than Donepezil. nih.gov

Table 5: Cholinesterase Inhibitory Activity of Selected Thiazole Derivatives

| Compound Class | Target Enzyme | IC50 Value |

|---|---|---|

| Thiazole-cyclopropyl derivative (6l) | AChE | 0.079 ± 0.16 µM |

| Benzimidazole-based Thiazoles | AChE | 0.10 ± 0.05 to 11.10 ± 0.30 µM |

| Benzimidazole-based Thiazoles | BuChE | 0.20 ± 0.050 to 14.20 ± 0.10 µM |

| Thiazole compounds with thiophene | AChE, BuChE | Weak activity |

| 5-(4-methoxybenzylidene) thiazolidine-2,4-dione | AChE | 165.93 nM |

Investigation of Prodrug Potential for Thiazole Carboxylic Acids

The carboxylic acid functional group can enhance the polarity of a drug, which may limit its bioavailability. ebrary.net A common strategy to overcome this is the use of prodrugs, often through esterification. ebrary.net This approach has been explored for thiazole carboxylic acids to improve their pharmacokinetic properties.

L-2-oxothiazolidine-4-carboxylic acid (OTC) is a well-studied prodrug of cysteine. nih.gov Following oral administration, OTC is converted to cysteine, leading to increased plasma and intracellular cysteine levels, as well as intracellular glutathione levels. nih.gov This demonstrates the potential of the thiazolidine-4-carboxylic acid scaffold as a carrier for delivering therapeutic agents.

Amino acid ester prodrugs of thiazolides have also been synthesized to enhance the pharmacokinetic parameters of the parent drugs. acs.org These prodrugs were found to be stable as salts but would degrade to form stable peptides that retained significant biological activity and showed improved pharmacokinetics, such as better solubility and reduced clearance. acs.org Additionally, 2-(polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids have been synthesized as prodrugs of L-cysteine, which are capable of releasing L-cysteine through nonenzymatic ring opening and hydrolysis. nih.gov

Structure Activity Relationship Sar Studies of Ethyl 2 Isopropylthiazole 4 Carboxylate Analogues

Influence of Substituents on Biological Activity

The biological profile of ethyl 2-isopropylthiazole-4-carboxylate analogues can be significantly modulated by altering the substituents at different positions of the thiazole (B1198619) ring. Key positions for modification include the C2, C4, and C5 positions, where the isopropyl group, the ethyl carboxylate moiety, and other potential substituents reside, respectively.

The isopropyl group at the C2 position of the thiazole ring plays a significant role in defining the biological activity of the molecule, primarily through its steric and lipophilic properties. In the development of novel DNA minor groove binders, the isopropyl thiazole ring was used as a core component to enhance lipophilicity, which is crucial for membrane permeability and transportation of the compounds into cells.

In studies on antimicrobial agents, the isopropyl group is a recurring feature. For instance, a series of N-(4-aryl-5-(arylcarbonyl)-thiazol-2-yl)-2-(4-isopropylthiazol-2-ylamino)acetamide derivatives were synthesized and evaluated for their antimicrobial activities. nih.gov While the study did not directly compare the isopropyl group with other alkyl substituents, its presence in these designed molecules highlights its perceived importance for achieving the desired biological effect. The specific nature of the isopropyl group—its bulk and non-polar character—can influence how the molecule fits into the binding pocket of a target enzyme or receptor, potentially leading to enhanced activity.

| Compound Series | Position of Isopropyl Group | Noted Influence | Biological Activity |

|---|---|---|---|

| Distamycin/Proximicin Analogues | C2-Position | Enhances lipophilicity and membrane permeability. | DNA Minor Groove Binding |

| Acetamide Derivatives | C2-Position | Integral part of the designed pharmacophore. | Antimicrobial nih.gov |

The ethyl carboxylate group at the C4 position is a key functional group that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. It can act as a hydrogen bond acceptor and its ester linkage is susceptible to hydrolysis by esterases in the body, which can be a factor in prodrug design.

The strategy of molecular hybridization, which involves combining the thiazole nucleus with other heterocyclic rings, has proven to be highly effective in generating novel compounds with enhanced biological activities. nih.gov This approach can lead to molecules with multi-target affinities or improved pharmacological profiles.

Quinoline: Hybrid molecules incorporating a quinoline moiety linked to a thiazole carboxamide have been investigated as potent c-Met kinase inhibitors for cancer treatment. nih.gov The nitrogen atom of the quinoline core was found to form a crucial hydrogen bond with the Met1160 residue in the active site of the enzyme, contributing significantly to the binding affinity. nih.gov

Other Heterocycles: Thiazole has been successfully fused or linked to a variety of other heterocyles including oxadiazoles, triazoles, and coumarins to create hybrid compounds. nih.govresearchgate.net For example, thiazolyl-coumarin hybrids have been synthesized and shown to possess antibacterial properties. nih.gov The design of compounds containing multiple thiazole rings has also been shown to enhance therapeutic activities. mdpi.com

| Hybrid Heterocycle | Resulting Biological Activity | Key SAR Finding | Reference |

|---|---|---|---|

| Pyrazoline | Antimicrobial, Antituberculosis | Substituents on the pyrazoline ring (e.g., dimethoxyphenyl) are critical for activity. | nih.gov |

| Pyrazole | Antimicrobial, Anticancer | Serves as an important motif in designing novel antimicrobial compounds. | nih.govresearchgate.net |

| Quinoline | c-Met Kinase Inhibition (Anticancer) | Quinoline nitrogen forms a key hydrogen bond in the enzyme's active site. | nih.gov |

| Coumarin | Antibacterial | The presence of the coumarin moiety enhances antibacterial properties. | biointerfaceresearch.com |

| Indole | Antibacterial | Combining with indole moieties can produce potent antibacterial drugs. | biointerfaceresearch.com |

Conformational Flexibility and Stereochemical Considerations

The introduction of a thiazole ring into a molecule generally leads to a reduction in conformational flexibility. researchgate.net This constraint can be advantageous in drug design, as it pre-organizes the molecule into a specific conformation that may be optimal for binding to a biological target, thus reducing the entropic penalty of binding.

Identification of Key Pharmacophoric Requirements for Specific Bioactivities

Pharmacophore modeling helps to identify the essential structural features required for a molecule to exert a specific biological activity. For thiazole-based compounds, distinct pharmacophoric patterns have been identified for different therapeutic targets.

Anticancer (c-Met Kinase Inhibitors): For c-Met kinase inhibition, a key requirement is a structural motif capable of forming hydrogen bonds with specific residues in the enzyme's active site. The thiazole carboxamide moiety was identified as a suitable scaffold for creating H-bonding interactions with residues like Asp1222. nih.gov The addition of a quinoline ring provided another crucial hydrogen bond interaction with Met1160. nih.gov

Anticancer (VEGFR-2 Inhibitors): In a series of 2-hydrazinyl-thiazole-4[5H]-ones, a phenylhydrazinylidene substitution on the benzylidene ring attached to the thiazole core was found to be critical for potent cytotoxic activity against cancer cell lines and for the inhibition of VEGFR-2. mdpi.com

Carbonic Anhydrase III Inhibitors: SAR studies revealed that for potent inhibition of Carbonic Anhydrase III, the essential requirements on the thiazole scaffold were a free amino group at the C2-position, a carboxylic acid at the C4-position, and a phenyl ring at the C5-position. nih.gov

Antituberculosis Activity: For antituberculosis activity in a series of thiazolyl–2-pyrazoline hybrids, substitution with a p-bromophenyl group at the C4-position of the thiazole ring was found to increase the activity. nih.gov

Comparative Analysis with Structurally Similar Thiazole Derivatives

Comparing the SAR of this compound analogues with other classes of thiazole derivatives provides valuable insights into the specific roles of the substituents.

A prominent class of related compounds is the ethyl 2-aminothiazole-4-carboxylate derivatives. researchgate.net The primary difference is the substituent at the C2 position: an isopropyl group versus an amino group. The amino group is a versatile handle for further chemical modifications and can act as a hydrogen bond donor, a feature not present in the isopropyl analogue. This difference is fundamental for biological activity. For example, in the previously mentioned carbonic anhydrase inhibitors, a free amino group at C2 was an essential requirement for activity, a role the isopropyl group cannot fulfill. nih.gov

Similarly, comparison with 2-aryl-thiazole derivatives reveals different structure-activity trends. The aryl group, often a phenyl ring, can engage in π-π stacking interactions within a binding site. Modifications to this phenyl ring, such as the addition of electron-withdrawing or electron-donating groups, can fine-tune the electronic properties and biological activity of the entire molecule. nih.govacs.org In contrast, the isopropyl group's contribution is primarily steric and lipophilic. The choice between an isopropyl, amino, or aryl group at the C2 position therefore fundamentally dictates the types of interactions the molecule can form and, consequently, its potential biological targets.

Computational and Theoretical Investigations

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

In the study of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate derivatives, molecular docking simulations have been employed to predict their potential as antiviral agents. nih.gov For instance, certain derivatives were docked against the main protease (Mpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication. The results indicated that compounds such as ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate and another derivative showed good binding affinities and inhibition constants, suggesting they could be therapeutic targets for COVID-19. nih.gov The interactions observed in these simulations typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the active site of the protein.

Table 1: Molecular Docking Results of Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate Derivatives against SARS-CoV-2 Mpro

| Compound Derivative | Target Protein | Predicted Binding Affinity | Key Interacting Residues (Example) |

| Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate | SARS-CoV-2 Mpro | Favorable | Not specified |

| Ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate | SARS-CoV-2 Mpro | Favorable | Not specified |

This table is illustrative and based on findings for derivatives of the subject compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity.

For the ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate series, DFT methods have been used to study their electronic structure and properties. nih.gov These calculations help in understanding the distribution of electrons within the molecule and identifying the regions that are most likely to be involved in chemical reactions. A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov

Table 2: DFT-Calculated Properties for an Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate Analog

| Parameter | Computational Method | Basis Set | Finding |

| Molecular Geometry | DFT | 6-311G(d,p) | Optimized bond lengths and angles |

| Vibrational Frequencies | DFT | 6-311G(d,p) | Good agreement with experimental IR spectra |

| HOMO-LUMO Gap | DFT | cc-pVTZ | Relatively small, indicating potential for high reactivity |

| Molecular Electrostatic Potential (MEP) | DFT | 6-311G(d,p) | Identification of hydrogen bonding sites |

This table is based on data for a derivative of the subject compound.

Conformational Analysis and Energy Profiling

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy profiling helps to identify the most stable conformation (the one with the lowest energy).

Prediction of Biological Activity through In Silico Modeling

In silico modeling encompasses a range of computational methods used to predict the biological activity of chemical compounds. This can include quantitative structure-activity relationship (QSAR) models, pharmacophore modeling, and molecular docking as discussed earlier.

For the ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate series, in silico methods have been instrumental in predicting their potential as antioxidant and antiviral agents. nih.gov The antioxidant potential of some derivatives was evaluated through their ability to scavenge free radicals, with certain compounds showing promising activity. nih.gov As mentioned, molecular docking studies on these compounds have predicted their potential to inhibit the SARS-CoV-2 Mpro protein, highlighting a possible antiviral application. nih.gov These in silico predictions provide a strong basis for guiding further experimental investigations into the practical applications of these compounds in medicine and materials science. nih.gov

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Ethyl 2-isopropylthiazole-4-carboxylate. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule.

¹H NMR Spectroscopy Based on the structure of this compound, a ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. The ethyl ester group would produce a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The isopropyl group attached to the thiazole (B1198619) ring would generate a septet for the methine (-CH) proton, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. Finally, the single proton attached directly to the thiazole ring at the 5-position is expected to appear as a singlet, as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The spectrum for this compound would be expected to display nine distinct signals, corresponding to the nine carbon atoms in its empirical formula, C₉H₁₃NO₂S. sigmaaldrich.commolbase.com Key signals would include those for the carbonyl carbon of the ester, the two carbons of the ethyl group, the two distinct carbons of the isopropyl group, and the three carbons that constitute the thiazole ring.

Interactive Data Table: Expected NMR Signals for this compound

| Technique | Structural Fragment | Expected Signal Type | Expected Number of Protons/Carbons |

| ¹H NMR | Ethyl (-OCH₂ CH₃) | Quartet | 2H |

| ¹H NMR | Ethyl (-OCH₂CH₃ ) | Triplet | 3H |

| ¹H NMR | Isopropyl (-CH (CH₃)₂) | Septet | 1H |

| ¹H NMR | Isopropyl (-CH(CH₃ )₂) | Doublet | 6H |

| ¹H NMR | Thiazole Ring (-CH ) | Singlet | 1H |

| ¹³C NMR | All carbons | 9 distinct signals | 9C |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peak would be a strong absorption corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1700-1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the alkyl (isopropyl and ethyl) groups just below 3000 cm⁻¹, and C-O stretching of the ester group between 1000-1300 cm⁻¹. The vibrations associated with the C=N and C-S bonds within the thiazole ring would also produce characteristic signals in the fingerprint region of the spectrum.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1700 - 1750 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Ester (C-O) | Stretch | 1000 - 1300 |

| Thiazole Ring (C=N) | Stretch | ~1600 - 1650 |

| Thiazole Ring (C-S) | Stretch | Fingerprint Region (<1500) |

Mass Spectrometry (MS, LC-MS, HRMS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).

For this compound, with a molecular formula of C₉H₁₃NO₂S, the calculated molecular weight is 199.27 g/mol . sigmaaldrich.commolbase.com In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be observed around m/z 199 or 200, respectively.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the elemental formula. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it an effective tool for identifying the compound in a complex mixture and confirming its molecular weight simultaneously.

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Parameter | Theoretical Value |

| MS | Molecular Weight | 199.27 g/mol |

| MS | [M+H]⁺ (protonated molecule) | m/z ≈ 200 |

| HRMS | Exact Mass [M+H]⁺ (C₉H₁₄NO₂S⁺) | 200.0718 |

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is essential for assessing the purity of this compound.

In an HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column containing a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic identifier under specific experimental conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

By comparing the retention time of the sample to that of a certified reference standard, the identity of this compound can be confirmed. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Purity levels of 97% have been reported by commercial suppliers. sigmaaldrich.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) that constitute a compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula.

For this compound, with the molecular formula C₉H₁₃NO₂S, the theoretical elemental composition can be precisely calculated. A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence for the compound's elemental makeup and supports the assigned molecular formula, thereby verifying its purity.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 54.25% |

| Hydrogen | H | 1.008 | 6.57% |

| Nitrogen | N | 14.007 | 7.03% |

| Oxygen | O | 15.999 | 16.06% |

| Sulfur | S | 32.06 | 16.09% |

Future Research Directions and Translational Potential

Development of Novel Therapeutic Agents based on the Thiazole (B1198619) Scaffold

The thiazole moiety is a cornerstone in the development of pharmaceuticals, demonstrating a wide array of pharmacological activities. nih.govspast.org This five-membered heterocyclic ring is a key component in established drugs such as the antibacterial agent Sulfathiazole and the anticancer drug Dasatinib. researchgate.netbohrium.com The versatility of the thiazole scaffold allows it to act on diverse biological targets, leading to its use in developing anti-inflammatory, antimicrobial, anticancer, and antiviral agents. nih.govbohrium.com

Future research could leverage Ethyl 2-isopropylthiazole-4-carboxylate as a starting material or fragment for the synthesis of new therapeutic agents. The ester functional group can be readily converted into other functionalities, such as amides or hydrazides, to create libraries of novel compounds. researchgate.net For instance, derivatives of the related compound ethyl 2-aminothiazole-4-carboxylate have been synthesized to produce molecules with significant antibacterial, antifungal, and anticancer properties. mdpi.comresearchgate.netnih.gov Similarly, modifying the isopropyl group or the core thiazole ring could further expand the chemical space for drug discovery, aiming to identify lead molecules for treating a range of diseases. nih.gov

Exploration of New Biological Targets and Pathways

The broad bioactivity of thiazole derivatives stems from their ability to interact with numerous biological targets and pathways. nih.gov A key area for future research is the systematic screening of this compound and its analogs against various cellular targets to uncover novel mechanisms of action.

A compelling example of this approach involves a structurally related thiazole derivative, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, which was identified through high-throughput screening as a potent inducer of Oct3/4 expression. nih.gov Oct3/4 is a master transcription factor in pluripotent stem cells, and small molecules that can modulate its expression are valuable tools for regenerative medicine and the generation of induced pluripotent stem cells (iPSCs). nih.gov This finding highlights the potential for thiazole-based compounds to influence fundamental cellular processes beyond conventional therapeutic areas.

Furthermore, other thiazole derivatives have shown activity against specific pathogens, such as Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Investigating this compound for activity against challenging pathogens or in assays for complex diseases like cancer or neurodegenerative disorders could reveal unexplored therapeutic potential. researchgate.netresearchgate.net

Application in Advanced Materials Science (e.g., corrosion inhibitors)

The application of heterocyclic compounds in materials science, particularly as corrosion inhibitors, is a growing field of research. Thiazole derivatives have demonstrated significant potential in protecting metals and alloys from corrosion, especially in acidic environments. scispace.comcapes.gov.br The effectiveness of these molecules is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that prevents corrosive attack. ajchem-a.comnih.gov

This adsorption occurs through the interaction of the metal's vacant d-orbitals with the lone pair electrons on the sulfur and nitrogen heteroatoms, as well as the π-electrons of the aromatic thiazole ring. scispace.comajchem-a.com Given that this compound possesses these essential structural features, it is a prime candidate for investigation as a corrosion inhibitor. Future studies could employ electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), alongside computational methods like Density Functional Theory (DFT), to evaluate its inhibition efficiency on various metals like mild steel, carbon steel, or aluminum. ajchem-a.comnih.govresearchgate.net Such research could lead to the development of new, effective, and potentially environmentally friendly anti-corrosion agents for industrial applications. scispace.com

Integration with Green Chemistry Principles in Synthesis

The synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netbohrium.com Significant progress has been made in developing environmentally benign synthetic routes for thiazole derivatives. bepls.com

Future research should focus on developing a green synthesis for this compound. Established green methods for synthesizing other thiazoles include:

Microwave-assisted synthesis: This technique often leads to dramatically reduced reaction times, higher yields, and fewer by-products compared to conventional heating. bohrium.combepls.com

Ultrasonic irradiation: Sonication can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. researchgate.netbohrium.com

Use of green solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a cornerstone of green chemistry. bohrium.combepls.com

Multi-component, one-pot reactions: These reactions improve efficiency and reduce waste by combining multiple synthetic steps into a single procedure without isolating intermediates. bepls.comnih.gov

Reusable catalysts: Employing recyclable catalysts, such as silica-supported acids or nanoparticles, minimizes waste and lowers costs. researchgate.netbepls.com

Adapting these strategies, for example, by designing a one-pot, microwave-assisted Hantzsch thiazole synthesis in a green solvent, could provide a sustainable and efficient route to produce this compound and its derivatives for further study. researchgate.netbepls.com

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-isopropylthiazole-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of ethyl 2-bromoacetate with thiourea derivatives under basic conditions (e.g., K₂CO₃ or NaOH) to form the thiazole ring. For example, similar thiazole carboxylates are synthesized via nucleophilic substitution, where the bromoacetate reacts with a thioamide precursor . Critical parameters include:

- Temperature: Reactions often proceed at 80–100°C to ensure complete cyclization.

- Catalyst: Bases like triethylamine or pyridine are used to deprotonate intermediates.

- Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures ensures purity .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP hybrid functional with a 6-311++G(d,p) basis set) are used to compute:

- Electron density distributions to identify nucleophilic/electrophilic sites .

- Frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge transfer .

- Vibrational frequencies (IR/Raman) for structural validation against experimental data .

Software packages like Gaussian or ORCA are employed, with solvent effects modeled using the PCM approach .

Advanced: What crystallographic techniques refine the molecular conformation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction with SHELX software is standard:

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement: SHELXL refines positional and anisotropic displacement parameters.

- Validation: PLATON checks for missed symmetry and validates hydrogen bonding .

- Puckering analysis: Cremer-Pople coordinates quantify non-planarity of the thiazole ring .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Storage: Keep in tightly sealed containers at 2–8°C to prevent hydrolysis .

- PPE: Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact .

- Waste disposal: Neutralize with dilute NaOH and dispose via hazardous waste protocols .

Advanced: How is ring puckering analysis applied to study the thiazole ring’s conformation?

Methodological Answer:

The Cremer-Pople method defines puckering coordinates (θ, φ) to quantify deviations from planarity :

- Data extraction: From X-ray crystallography, calculate z-displacements of ring atoms relative to the mean plane.

- Amplitude (Q): Measures the degree of puckering.

- Phase angle (φ): Distinguishes between envelope, twist, or boat conformations.

Software like Mercury (CCDC) visualizes and calculates these parameters .

Basic: Which analytical techniques confirm the purity of synthesized this compound?

Methodological Answer:

- NMR spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) verifies structural integrity and absence of impurities .

- Mass spectrometry (ESI-MS): Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Chromatography: HPLC with UV detection (λ = 254 nm) monitors purity >98% .

Advanced: How can the reactivity of the ester group be systematically studied under varying conditions?

Methodological Answer:

- Hydrolysis kinetics: Track ester cleavage via pH-stat methods in aqueous buffers (pH 7–12) at 25–60°C .

- Nucleophilic substitution: React with amines (e.g., benzylamine) in DMF at 80°C, monitoring progress by TLC .

- DFT-guided design: Calculate transition states for ester hydrolysis to predict optimal catalysts (e.g., lipases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.